molecular formula C21H22N4 B13432174 3-(4-(Biphenyl-4-yl)-1H-1,2,3-triazol-1-yl)quinuclidine

3-(4-(Biphenyl-4-yl)-1H-1,2,3-triazol-1-yl)quinuclidine

Cat. No.: B13432174
M. Wt: 330.4 g/mol
InChI Key: FCPFSJPNOQBLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of QND7 involves the formation of a triazolo ring compound. One method includes the preparation of a methanesulfonate crystal form of the triazolo ring compound. This method is simple, easy to implement, and suitable for industrial large-scale production . The preparation involves the use of specific reagents and conditions to achieve the desired crystal form with good solubility and stability.

Industrial Production Methods: The industrial production of QND7 follows similar synthetic routes but on a larger scale. The process ensures high purity and consistency, making it suitable for pharmaceutical applications. The production method is designed to be efficient and cost-effective, facilitating the preparation and storage of pharmaceutical preparations .

Chemical Reactions Analysis

Types of Reactions: QND7 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of QND7 .

Scientific Research Applications

QND7 has several scientific research applications, including:

Mechanism of Action

QND7 exerts its effects by antagonizing the alpha7 nicotinic acetylcholine receptor. This receptor is involved in the regulation of calcium ion flow in cells. By inhibiting this receptor, QND7 suppresses the Akt/mTOR signaling pathway, which is crucial for cell proliferation and migration. This mechanism makes QND7 effective in reducing the growth and spread of non-small cell lung cancer cells .

Comparison with Similar Compounds

    Epibatidine: A nicotinic acetylcholine receptor agonist.

    PNU282987: An alpha7 nicotinic acetylcholine receptor agonist.

    MLA: An alpha7 nicotinic acetylcholine receptor antagonist.

Comparison: QND7 is unique in its specific antagonistic action on the alpha7 nicotinic acetylcholine receptor, making it particularly effective in inhibiting the Akt/mTOR signaling pathway. This sets it apart from other similar compounds like epibatidine and PNU282987, which act as agonists, and MLA, which has a different antagonistic profile .

Properties

Molecular Formula

C21H22N4

Molecular Weight

330.4 g/mol

IUPAC Name

3-[4-(4-phenylphenyl)triazol-1-yl]-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C21H22N4/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)20-14-25(23-22-20)21-15-24-12-10-19(21)11-13-24/h1-9,14,19,21H,10-13,15H2

InChI Key

FCPFSJPNOQBLFM-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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